Cas no 2172440-41-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features methoxymethyl and methoxy side chains, enhancing solubility and steric flexibility during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the α-amino functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in constructing complex peptides requiring tailored side-chain modifications. Its optimized design minimizes side reactions, improving coupling efficiency and yield. Suitable for automated synthesizers, it ensures compatibility with standard Fmoc-based protocols while offering versatility in peptide engineering and medicinal chemistry research.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid structure
2172440-41-2 structure
Product Name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid
CAS No:2172440-41-2
MF:C26H32N2O7
MW:484.541487693787
CID:6235120
PubChem ID:165539146
Update Time:2025-05-21

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid
    • EN300-1512392
    • 2172440-41-2
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid
    • Inchi: 1S/C26H32N2O7/c1-4-26(16-33-2,24(31)27-14-17(34-3)13-23(29)30)28-25(32)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: FSSYKRXIFGJDFZ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(CC(=O)O)OC)=O)(COC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 484.22095136g/mol
  • Monoisotopic Mass: 484.22095136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 123Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Pricemore >>

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4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Related Literature

Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid

Recent Advances in the Study of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2)

The compound 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure featuring fluorenylmethoxycarbonyl (Fmoc) and methoxymethyl groups, is being explored for its potential applications in peptide synthesis, drug delivery, and as a building block for novel therapeutics. The unique chemical properties of this compound, including its stability and reactivity, make it a valuable tool in modern medicinal chemistry.

Recent studies have focused on optimizing the synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid to improve yield and purity. Advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) have been employed to achieve these goals. Researchers have reported successful incorporation of this compound into peptide chains, demonstrating its utility in creating structurally diverse and biologically active peptides. The presence of the Fmoc group allows for selective deprotection, enabling precise control over the synthesis process.

In addition to its role in peptide synthesis, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid has shown promise in drug delivery systems. Its amphiphilic nature facilitates the formation of micelles and nanoparticles, which can encapsulate hydrophobic drugs and enhance their bioavailability. Preliminary in vitro studies have indicated that drug-loaded nanoparticles incorporating this compound exhibit improved cellular uptake and controlled release profiles, suggesting potential applications in targeted cancer therapy and other diseases.

Further investigations into the biological activity of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid have revealed its interaction with specific cellular receptors and enzymes. Molecular docking studies suggest that this compound may modulate key signaling pathways involved in inflammation and apoptosis. These findings open new avenues for the development of small-molecule inhibitors or activators based on the structural framework of this compound. However, more extensive in vivo studies are required to validate these observations and assess the compound's pharmacokinetics and toxicity.

The versatility of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid extends to its potential use in bioconjugation strategies. Researchers have successfully attached this molecule to proteins, antibodies, and other biomolecules, creating hybrid systems with enhanced functionality. Such conjugates are being explored for diagnostic applications, including imaging and biosensing, as well as for therapeutic purposes, such as antibody-drug conjugates (ADCs). The ability to fine-tune the chemical properties of this compound makes it an attractive candidate for these applications.

Despite these promising developments, challenges remain in the large-scale production and application of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid. Issues such as cost-effectiveness, scalability, and regulatory approval need to be addressed to facilitate its transition from the laboratory to clinical use. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the potential of this compound in advancing chemical biology and pharmaceutical science.

In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2) represents a multifaceted tool with broad applications in peptide synthesis, drug delivery, and bioconjugation. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in the development of next-generation therapeutics and diagnostics. As the field progresses, further studies will undoubtedly expand our understanding of its mechanisms and optimize its use in various biomedical applications.

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